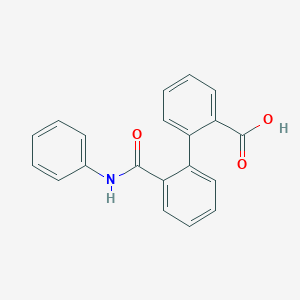

Diphenanilic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(phenylcarbamoyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3/c22-19(21-14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(23)24/h1-13H,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNAHFIVWBGYDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329560 | |

| Record name | Diphenanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6809-72-9 | |

| Record name | Diphenanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors

Synthesis of Precursor Biphenyldicarboxylic Acids

The foundational biphenyldicarboxylic acid core can be constructed through several synthetic strategies, primarily involving the coupling of aromatic precursors or the oxidative cleavage of polycyclic aromatic hydrocarbons.

Pathways from Anthranilic Acid

A well-established laboratory method for preparing diphenic acid, a key biphenyldicarboxylic acid isomer, involves the diazotization of anthranilic acid. wikipedia.orgresearchgate.net This process begins with the conversion of anthranilic acid to its corresponding diazonium salt. Subsequent reduction, often facilitated by a mixture of ammoniacal cupric sulfate (B86663) and alkaline hydroxylamine (B1172632) sulfate, induces a reductive coupling of the diazonium salt to form diphenic acid. researchgate.net

Oxidation of Polycyclic Aromatic Hydrocarbons (e.g., Phenanthrene)

The oxidation of phenanthrene (B1679779) presents a viable route to 2,2'-biphenyldicarboxylic acid (diphenic acid). epo.org Various oxidizing agents and conditions have been explored for this transformation.

One approach involves the use of hydrogen peroxide in glacial acetic acid. epo.org In a typical procedure, phenanthrene is heated in glacial acetic acid, followed by the dropwise addition of a 30% hydrogen peroxide solution. epo.org The reaction mixture is maintained at an elevated temperature for several hours to facilitate the oxidation. epo.org The product, diphenic acid, can be isolated by crystallization after partial removal of the solvent. epo.org Yields can be influenced by the ratio of reactants and reaction time. epo.org

Another method employs phase transfer catalysis with ruthenium tetroxide and sodium hypochlorite (B82951) in a strong alkaline medium. google.com This process can achieve high yields and purity of over 99%. google.com Additionally, photochemical oxidation of phenanthrene sorbed on silica (B1680970) gel has been shown to produce 2,2'-biphenyldicarboxylic acid among other products. acs.orgosti.gov This reaction is initiated by singlet molecular oxygen. acs.org The microbial degradation of phenanthrene can also yield diphenic acid. wikipedia.org

Table 1: Comparison of Phenanthrene Oxidation Methods for Diphenic Acid Synthesis

| Oxidation Method | Reagents | Key Conditions | Reported Yield/Purity | Citation(s) |

|---|---|---|---|---|

| Hydrogen Peroxide | Phenanthrene, 30% H₂O₂, Glacial Acetic Acid | Heated to 85°C | ~44-68% | epo.org |

| Phase Transfer Catalysis | Phenanthrene, RuO₄, NaOCl, Quaternary Ammonium Salt | Strong alkaline medium | >85% yield, >99% purity | google.com |

| Photochemical Oxidation | Phenanthrene on Silica Gel, Air | UV irradiation (254 nm) | Product identified among others | acs.orgosti.gov |

| Microbial Action | - | Microbial degradation | Product of microbial action | wikipedia.org |

Alternative Synthetic Routes to Biphenyldicarboxylic Acid Scaffolds

Beyond the primary pathways, several other methods exist for constructing the biphenyldicarboxylic acid framework.

Reductive Coupling of Bromobenzoic Acids: 4,4'-Biphenyldicarboxylic acid can be synthesized through the reductive coupling of 4-bromobenzoic acid. This reaction can be catalyzed by cuprous iodide in a polyethylene (B3416737) glycol 400 solvent, with potassium hydroxide (B78521) and piperazine (B1678402) as reagents.

Oxidative Coupling of Benzene (B151609) Derivatives: An alternative industrial route involves the oxidative coupling of benzene to form biphenyl (B1667301), followed by alkylation and subsequent oxidation of the dimethylbiphenyl (DMBP) compounds to the corresponding diacids. google.com The oxidation of DMBP is typically carried out using a catalyst system comprising cobalt, manganese, and bromine in an acidic solvent like acetic acid at elevated temperatures. google.com

Suzuki-Miyaura Cross-Coupling: Substituted biphenyls, which can be precursors to dicarboxylic acids, are often synthesized via the Suzuki-Miyaura cross-coupling reaction. arabjchem.org This involves the reaction of a bromobenzene (B47551) derivative with a phenylboronic acid in the presence of a palladium catalyst and a base. arabjchem.org

From 4-Diphenic Acid: A synthesis method for 4,4'-biphenyldicarboxylic acid starts from 4-diphenic acid, which is reacted with oxalyl chloride and aluminum trichloride (B1173362) to form 4,4'-dicarboxylbibenzil. This intermediate is then oxidized to yield the final product. google.comgoogle.com

Formation of Reactive Intermediates for Anilide Synthesis

To facilitate the formation of an anilide (amide) bond, the carboxylic acid groups of the biphenyldicarboxylic acid must be activated. This is typically achieved by converting them into more reactive species such as acid chlorides or acid anhydrides.

Acid Chloride Formation from Carboxylic Acids

The conversion of carboxylic acids to acid chlorides is a common and effective method for activating the carboxyl group for subsequent reactions, including anilide synthesis. libretexts.org

Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. libretexts.orgchemguide.co.uk The reaction involves refluxing the dicarboxylic acid with an excess of thionyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acid chloride. libretexts.orgchemguide.co.uk The acid chloride can then be isolated, often by fractional distillation, and used directly in the next synthetic step. libretexts.org Yields for this conversion are typically very high, often around 99%.

Other reagents that can be used to form acid chlorides from carboxylic acids include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). libretexts.orgchemguide.co.uk

Table 2: Reagents for Acid Chloride Formation

| Reagent | Formula | Byproducts | Separation | Citation(s) |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gases) | Simplified due to gaseous byproducts | libretexts.orgchemguide.co.uk |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Fractional distillation | libretexts.orgchemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Fractional distillation | libretexts.orgchemguide.co.uk |

Acid Anhydride (B1165640) Preparation and Reactivity

Acid anhydrides are another class of reactive intermediates used in anilide synthesis. They can be prepared from dicarboxylic acids or their derivatives. libretexts.org

Diphenic acid can form a stable internal anhydride, known as diphenic anhydride, which features a seven-membered ring fused to the two benzene rings. wikipedia.org This intramolecular cyclization can sometimes be achieved by heating the dicarboxylic acid. libretexts.org

More generally, acid anhydrides can be synthesized by reacting an acid chloride with a carboxylic acid or a carboxylate salt. libretexts.orglibretexts.org This method allows for the formation of both symmetrical and unsymmetrical anhydrides. The reactivity of acid anhydrides in nucleophilic acyl substitution reactions is lower than that of acid chlorides, but they are still effective for forming amides by reacting with amines. libretexts.org The reaction of an anhydride with an amine yields the desired amide and a carboxylate salt as a byproduct. libretexts.org The use of a base is often necessary to neutralize the carboxylic acid formed during the reaction, preventing the protonation of the amine nucleophile. libretexts.org

Direct and Indirect Synthesis of Diphenanilic Acid and Analogous Anilides

The creation of this compound, the mono-anilide of diphenic acid, and related structures hinges on the successful formation of a stable amide linkage. This can be achieved through various synthetic routes, each with its own set of advantages and challenges related to precursor activation, reaction conditions, and product selectivity.

The foundational reaction for synthesizing this compound is the nucleophilic acyl substitution. masterorganicchemistry.comunizin.orglibretexts.org In this mechanism, the nitrogen atom of aniline (B41778), acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of a diphenic acid derivative. This process generally proceeds via a two-step addition-elimination pathway involving a tetrahedral intermediate. unizin.orglibretexts.org

The reactivity of the diphenic acid derivative is crucial. Carboxylic acids themselves are relatively unreactive due to the poor leaving group ability of the hydroxyl (-OH) group. Therefore, they must first be "activated." Common strategies include conversion to more reactive intermediates such as acid chlorides or acid anhydrides. uomustansiriyah.edu.iq Acyl chlorides are highly reactive and readily undergo aminolysis with anilines to form amides. uomustansiriyah.edu.iq

A highly effective precursor for this reaction is diphenic anhydride, the internal anhydride of diphenic acid which features a seven-membered ring. wikipedia.org The reaction of diphenic anhydride with an amine, such as aniline, proceeds through nucleophilic attack on one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of the mono-amide product, which contains both an amide and a carboxylic acid functional group. dokumen.pubresearchgate.net

While direct reaction with highly activated precursors like acyl chlorides is effective, modern organic synthesis often employs coupling reagents to facilitate amide bond formation directly from the carboxylic acid under milder conditions. hepatochem.com These reagents activate the carboxylic acid in situ, converting the hydroxyl group into a better leaving group, thus promoting the nucleophilic attack by the amine. This approach is particularly useful for sensitive substrates or when trying to avoid the harsh conditions required to form acyl chlorides. hepatochem.com

Several classes of coupling reagents have been developed and are widely used in medicinal chemistry and peptide synthesis. hepatochem.com The choice of reagent can influence reaction time, yield, and the degree of side reactions like racemization. luxembourg-bio.com

| Reagent Class | Example Reagent (Acronym) | Description | Byproduct |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide) | One of the earliest and most common coupling reagents. Activates the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com | Dicyclohexylurea (DCU) |

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide (B86325), allowing for easier workup as the urea (B33335) byproduct is also water-soluble. Often used with additives like HOBt. nih.gov | Water-soluble urea |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | Highly efficient reagents that form active esters. | Hexamethylphosphoramide (HMPA) |

| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Based on the HOAt additive, these reagents are known for fast reaction times, high yields, and reduced epimerization. researchgate.net | Tetramethylurea |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A widely used uronium salt that forms an HOBt active ester with the carboxylic acid. luxembourg-bio.com | Tetramethylurea |

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used in conjunction with these coupling reagents. luxembourg-bio.com These additives form active esters with the carboxylic acid, which are less prone to side reactions and couple more efficiently with the amine, often leading to higher yields and product purity. luxembourg-bio.comnih.gov

A significant challenge in the synthesis of this compound from diphenic acid is achieving regioselectivity. Because diphenic acid possesses two equivalent carboxylic acid groups, a reaction with aniline can potentially yield a mixture of the starting dicarboxylic acid, the desired mono-anilide (this compound), and the undesired di-anilide.

The most versatile and common strategy to selectively synthesize the mono-amide is to use diphenic anhydride as the starting material. The reaction between diphenic anhydride and an equimolar amount of an appropriate aromatic amine, typically under reflux conditions, leads to the formation of the mono-amide derivative. researchgate.net This reaction involves the nucleophilic attack of the amine on one of the anhydride's carbonyl groups, which opens the seven-membered ring to selectively form a single amide bond while revealing the second carboxylic acid group. This method has been successfully used to prepare various diphenic acid mono-amides (also referred to as diphenamic acids). dokumen.pubresearchgate.net

The synthesis and purification of this compound derivatives can present significant practical challenges. Historical research documents the difficulties encountered during the attempted synthesis of N-(2-dimethylaminoethyl)-diphenanilic acid. dokumen.pub In this work, the reaction between diphenic anhydride and N-(2-dimethylaminoethyl)-aniline was conducted. dokumen.pub

Upon attempting to precipitate the product from the reaction mixture, it separated not as a crystalline solid but as a "gummy semi-solid" or in "rubbery masses." dokumen.pub Efforts to induce crystallization by dissolving the crude material in various solvents like chloroform (B151607) or isopropanol (B130326) and precipitating with ether were unsuccessful, consistently yielding the same unmanageable, non-solid material. dokumen.pub

A workable, though still challenging, purification was eventually achieved by dissolving the crude product in boiling ethyl acetate (B1210297) and pouring the hot solution into a large excess of ether, which yielded a yellowish-white powder. dokumen.pub However, this solid was thermally unstable; upon heating at 100°C for eighteen hours, it lost weight and shrank, taking on the appearance of dried egg albumin. dokumen.pub Further purification attempts involving dissolution in sodium hydroxide, treatment with charcoal, and re-acidification again resulted in the product separating as an oil, resisting crystallization from aqueous methanol (B129727) mixtures. dokumen.pub Ultimately, a crystalline derivative could only be obtained by forming a picrate (B76445) salt of the oily product, highlighting the profound challenges in isolating the target compound in a pure, solid form. dokumen.pub

Derivatization Strategies Post-Anilide Formation

Once this compound has been synthesized, the remaining free carboxylic acid moiety serves as a chemical handle for further structural modifications. This allows for the creation of a diverse library of related compounds with potentially different physicochemical properties.

The carboxylic acid group of this compound can be converted into a variety of other functional groups using standard organic transformations. thermofisher.com

A common derivatization is the conversion to an ester, a reaction known as esterification. This can be achieved by reacting the this compound with an alcohol in the presence of an acid catalyst. uomustansiriyah.edu.iq Alternatively, the carboxylic acid can first be converted to a more reactive intermediate, such as an acid chloride, by treatment with a reagent like thionyl chloride (SOCl₂). dokumen.pub This resulting acyl chloride can then readily react with alcohols to form esters or with other amines to form di-amides. uomustansiriyah.edu.iq

Another strategy involves converting the carboxylic acid into an aliphatic amine. This can be accomplished by coupling the acid with a half-protected diamine using a carbodiimide reagent like EDAC, followed by the removal of the protecting group (e.g., a t-BOC group) with acid. thermofisher.com This extends the molecule and introduces a new nucleophilic site for further conjugation. Diphenic amide derivatives have been used as key intermediates for further synthesis by reacting the free carboxylic acid (after activation) with other molecules. researchgate.net

Functionalization of the Biphenyl Scaffold

The introduction of chemical diversity into the biphenyl portion of this compound is critical for modulating its properties. This can be accomplished either by starting with pre-functionalized precursors or by direct functionalization of the intact biphenyl scaffold, often using advanced catalytic methods.

A prominent strategy for modifying the biphenyl core is through palladium-catalyzed C-H activation. This approach allows for the direct conversion of strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering an efficient route to complex molecules. Research has demonstrated that directing groups can guide the catalyst to a specific C-H bond, ensuring high regioselectivity. For instance, a nitrile group can be used as a versatile directing group to achieve meta-C-H functionalization of the biphenyl scaffold. nih.gov This method is particularly useful as the nitrile group can be readily converted into other functionalities, including the carboxylic acid necessary for the formation of the final anilide. nih.gov

Studies have shown that a simple phenyl nitrile can effectively direct remote meta-C-H olefination, acetoxylation, and iodination on the biphenyl system. nih.gov This process often involves a heterodimeric palladium-silver transition state, with specialized ligands like substituted 2-pyridones being crucial for facilitating the C-H bond cleavage. nih.gov The ability to introduce functionalities at a distal position provides a powerful tool for synthesizing complex this compound analogues that would be challenging to create using traditional methods. The use of easily removable or recyclable aliphatic nitrile templates has also been explored to achieve distal C-H olefination and acetoxylation with good to exclusive meta-selectivity. nih.gov

Table 1: Examples of Nitrile-Directed C-H Functionalization on a Biphenyl Scaffold This table illustrates potential functionalization reactions on a biphenylnitrile precursor, which can subsequently be converted to a this compound derivative. The data is based on established methodologies for C-H activation. nih.gov

| Reaction Type | Reagents | Functional Group Introduced | Typical Position |

| Olefination | Olefin, Pd(OAc)₂, Ag₂CO₃, Ligand | -CH=CHR | meta |

| Acetoxylation | PhI(OAc)₂, Pd(OAc)₂ | -OAc (Acetoxy) | meta |

| Iodination | NIS, Pd(OAc)₂, Ligand | -I (Iodo) | meta |

Introduction of Additional Functionalities onto the Anilide Phenyl Ring

The most direct method for introducing substituents onto the anilide phenyl ring involves using a functionalized aniline as a nucleophile during the amide bond formation step. The robustness of modern cross-coupling reactions allows for the incorporation of a wide array of anilines bearing electron-donating, electron-withdrawing, and sterically hindered groups. The two primary catalytic systems for forming the C-N bond of the anilide are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

The Ullmann reaction is a classic method for forming C-N bonds, typically involving the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. slideshare.netslideshare.net While traditional Ullmann conditions can be harsh, modern protocols have been developed that proceed under milder conditions, often employing ligands to improve efficiency and substrate scope. researchgate.netnih.gov These reactions can be performed with various substituted anilines to produce functionalized diarylamine-type structures. researchgate.netnih.gov

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for C-N bond formation. mit.edu This palladium-catalyzed cross-coupling reaction is renowned for its high functional group tolerance, allowing for the coupling of aryl halides or pseudohalides with a vast range of amines, including substituted anilines. mit.eduresearchgate.net The reaction generally proceeds under milder conditions than the Ullmann condensation and can be effective with aryl chlorides, which are often less reactive. nih.gov The choice of phosphine (B1218219) ligand is crucial for the success of the reaction and enables the coupling of anilines with diverse electronic and steric properties. researchgate.netnih.gov

Table 2: Catalytic Systems for Coupling Biphenyl-2-carbonyl Precursors with Substituted Anilines This table outlines common catalytic systems and conditions used to synthesize this compound derivatives from a biphenyl precursor and a functionalized aniline, based on analogous C-N coupling reactions. nih.govmit.edu

| Reaction Name | Catalyst System | Base | Typical Substituted Anilines |

| Ullmann Condensation | CuI (catalyst), optional ligand (e.g., L-proline) | K₂CO₃, t-BuOK | Aniline, Toluidines, Anisidines, Cyanoanilines |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ (precatalyst), Phosphine Ligand (e.g., BrettPhos, RuPhos) | NaOt-Bu, Cs₂CO₃ | A wide range including chloroanilines, nitroanilines, and other functionalized primary amines |

Chemical Reactivity and Reaction Mechanisms

Reaction Mechanisms of Anilide Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally challenging because the basic amine can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.orglibretexts.org Heating this salt above 100°C can drive off water and form the amide, but these conditions are often too harsh. libretexts.org Therefore, the formation of anilides from diphenanilic acid typically requires catalytic methods or the use of activating agents to facilitate the reaction.

Catalytic Aspects in Amide Synthesis

Catalytic methods for direct amide synthesis from carboxylic acids and amines are an area of ongoing research, with a focus on green chemistry principles. ucl.ac.uk Boronic acids are commonly reported catalysts for direct amidation. ucl.ac.ukcore.ac.uk The mechanism generally involves the reaction of the boronic acid with the carboxylic acid to form an (acyloxy)boronic acid intermediate. This intermediate is more susceptible to nucleophilic attack by the amine, which then forms the amide and regenerates the boronic acid catalyst. core.ac.uk These reactions often require the removal of water, typically through azeotropic distillation or the use of molecular sieves, to drive the equilibrium towards amide formation. core.ac.ukacs.org

Various boronic acid catalysts have been developed, each with specific advantages regarding reaction temperature, substrate tolerance, and reaction rate. ucl.ac.uk For instance, (2-(Thiophen-2-ylmethyl)phenyl)boronic acid has been shown to be a highly active catalyst for direct amidation at room temperature for a wide range of substrates. organic-chemistry.org Other catalytic systems, including those based on titanium, zirconium, and other metals, have also been explored for direct amide synthesis. acs.orgdiva-portal.org

Role of Activating Agents (e.g., Thionyl Chloride, DCC)

To circumvent the formation of the unreactive carboxylate salt, activating agents are frequently employed to convert the carboxylic acid into a more reactive derivative.

Thionyl Chloride (SOCl₂): Thionyl chloride is a common reagent used to convert carboxylic acids into highly reactive acyl chlorides. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and the subsequent loss of sulfur dioxide and a proton to form the acyl chloride. libretexts.org

The resulting acyl chloride is a much more potent electrophile than the original carboxylic acid. It readily reacts with an amine (in this case, an aniline) in a subsequent step. The amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to yield the final anilide product. masterorganicchemistry.comresearchgate.netrsc.org

Dicyclohexylcarbodiimide (DCC): Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that facilitates amide bond formation by activating the carboxylic acid. libretexts.orgchemistrysteps.comlibretexts.org The mechanism begins with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid, which then allows the carboxylate to act as a nucleophile and attack the central carbon of the carbodiimide (B86325). chemistrysteps.comyoutube.com This forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group. libretexts.orglibretexts.orgyoutube.com

The amine nucleophile then attacks the carbonyl carbon of this activated intermediate. libretexts.orgyoutube.com This addition is followed by the elimination of the dicyclohexylurea byproduct, a stable and poorly soluble compound, which drives the reaction to completion. libretexts.org The final products are the desired anilide and dicyclohexylurea. youtube.com

| Activating Agent | Intermediate | Byproducts |

| Thionyl Chloride (SOCl₂) | Acyl chloride | SO₂, HCl |

| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Dicyclohexylurea |

Nucleophilic Attack and Leaving Group Elimination in Acyl Substitutions

The formation of anilides from activated this compound derivatives is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.combyjus.comlibretexts.org This two-step mechanism involves an addition step followed by an elimination step. masterorganicchemistry.comquora.comkhanacademy.org

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic amine (aniline) on the electrophilic carbonyl carbon of the activated carboxylic acid derivative (e.g., acyl chloride or O-acylisourea intermediate). byjus.comquora.com This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. youtube.comkhanacademy.org

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. khanacademy.org Simultaneously, a leaving group is expelled from the carbonyl carbon. libretexts.org The effectiveness of the leaving group is inversely related to its basicity; weaker bases are better leaving groups. chemistrysteps.commasterorganicchemistry.com In the case of an acyl chloride, the leaving group is the chloride ion (Cl⁻). For a DCC-activated acid, the leaving group is dicyclohexylurea. libretexts.org The departure of the leaving group results in the formation of the stable amide (anilide) product. masterorganicchemistry.com

Reactivity of the Carboxylic Acid Group in this compound

The carboxylic acid group in this compound can undergo other characteristic reactions, such as esterification and salt formation.

Esterification Reactions

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. byjus.com The direct esterification of this compound with an alcohol is typically an acid-catalyzed equilibrium process known as the Fischer esterification. commonorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile and attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated as the leaving group, and subsequent deprotonation yields the ester. byjus.com

Alternatively, the esterification of this compound can be achieved under milder conditions using activating agents similar to those used for amide synthesis. For instance, DCC in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can facilitate the formation of esters, particularly with sterically hindered alcohols. researchgate.net The carboxylic acid can also be first converted to its more reactive acyl chloride using thionyl chloride, which is then reacted with an alcohol to form the ester. commonorganicchemistry.com

| Esterification Method | Reagents | Conditions |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Typically requires heat and removal of water |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Mild, room temperature conditions |

| Acyl Chloride Route | 1. SOCl₂ 2. Alcohol | Two-step process, generally high yielding |

Salt Formation

As a carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. youtube.com In the presence of a strong base, such as sodium hydroxide (B78521), or a weaker base like sodium bicarbonate, the acidic proton of the carboxylic acid group is transferred to the base. youtube.com This acid-base reaction results in the formation of a water-soluble carboxylate salt (sodium diphenanilate) and water (or carbonic acid in the case of bicarbonate). youtube.comyoutube.com The formation of the salt is a straightforward deprotonation of the carboxylic acid group.

Reactivity of the Anilide Linkage

The anilide linkage, or amide bond, in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of this bond by water. This process can be catalyzed by acids or bases. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon. Both pathways ultimately lead to the breaking of the carbon-nitrogen bond, yielding a carboxylic acid and an amine.

In the context of this compound, hydrolysis would result in the formation of 2-phenylbenzoic acid and aniline (B41778). The stability of the amide bond means that this reaction typically requires heating to proceed at a reasonable rate. The presence of bulky substituents near the amide linkage, as is the case with the biphenyl (B1667301) group, can sterically hinder the approach of the nucleophile, potentially affecting the rate of hydrolysis.

The nitrogen atom of the anilide linkage in this compound possesses a lone pair of electrons, making it nucleophilic and thus capable of undergoing N-alkylation and N-acylation reactions.

N-Alkylation involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. This is typically achieved by reacting the anilide with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the nitrogen, increasing its nucleophilicity and facilitating the reaction. For example, N-alkylation of acyl anilides can be carried out in alkaline aqueous or organic solutions. google.com

N-Acylation introduces an acyl group onto the nitrogen atom. This reaction is commonly carried out using acylating agents like acid chlorides or anhydrides. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acyl derivative. These reactions are fundamental in the synthesis of more complex amide structures. researchgate.net

For this compound, these reactions would lead to the formation of N-alkyl-N-phenyl-[1,1'-biphenyl]-2-carboxamide or N-acyl-N-phenyl-[1,1'-biphenyl]-2-carboxamide, respectively. The success of these reactions can be influenced by steric hindrance around the nitrogen atom.

Reactions Involving the Biphenyl Moiety

The two phenyl rings of the biphenyl moiety in this compound are susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

The rate and regioselectivity (the position of substitution) of the reaction are influenced by the substituents already present on the aromatic rings. wikipedia.org In this compound, the anilide group (-CONHPh) and the carboxylic acid group (-COOH) are the key directing groups. The anilide group is generally considered an activating group and an ortho-, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. Conversely, the carboxylic acid group is a deactivating group and a meta-director, slowing down the reaction and directing electrophiles to the meta position.

| Reaction | Reagents | Typical Product on Benzene (B151609) Ring |

| Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Bromo (-Br) or Chloro (-Cl) group |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid group (-SO₃H) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl group (-COR) |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Alkyl group (-R) |

This table provides a general overview of electrophilic aromatic substitution reactions.

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual rotational isomers (rotamers). wikipedia.org This phenomenon is commonly observed in biaryl systems, like the biphenyl moiety of this compound, especially when there are bulky substituents in the ortho positions of the two rings. wikipedia.org

The presence of the carboxylic acid group and the N-phenylcarboxamide group in the ortho positions of the biphenyl core of this compound creates significant steric hindrance. This hindrance restricts the free rotation around the single bond connecting the two phenyl rings. As a result, this compound can exist as a pair of non-superimposable, mirror-image atropisomers (enantiomers) that exhibit axial chirality. wikipedia.orgnih.gov

The stability of these atropisomers is determined by the height of the rotational energy barrier. nih.gov If the barrier is sufficiently high (generally with a half-life of interconversion greater than 1000 seconds at a given temperature), the individual atropisomers can be separated and characterized. princeton.edu The study of atropisomerism often involves techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy to determine the energy barriers to rotation. wikipedia.org

The existence of stable atropisomers is a significant feature of the stereochemistry of this compound and can have implications for its physical and biological properties.

Stereoselective Transformations

The exploration of stereoselective transformations involving the N-phenylanthranilic acid scaffold is largely propelled by the quest for novel chiral molecules with potential applications in pharmaceuticals and materials science. Methodologies can be broadly categorized into the asymmetric synthesis of this compound derivatives and the potential for enantioselective functionalization of the parent molecule.

Asymmetric Synthesis of Chiral N-Aryl Amino Acids:

One of the primary strategies for obtaining chiral derivatives of this compound involves the asymmetric synthesis of N-aryl amino acids. These methods aim to construct the N-aryl bond or functionalize the amino acid backbone in an enantioselective manner.

Biocatalysis: Enzymatic approaches have shown promise in the synthesis of chiral N-arylated amino acids. For instance, ethylenediamine-N,N'-disuccinic acid (EDDS) lyase has been utilized for the asymmetric addition of arylamines to fumarate, yielding N-arylated aspartic acid derivatives with high enantiomeric excess (ee > 99%). acs.org This biocatalytic hydroamination offers a highly regio- and stereoselective route to chiral N-aryl amino acid building blocks. acs.org

Transition Metal Catalysis: Palladium-catalyzed N-arylation of amino acids is another key strategy. While challenges such as racemization can occur, the use of specific palladium catalysts in conjunction with appropriate ligands can facilitate the coupling of aryl chlorides with α-amino acids to produce chiral N-aryl amino acids. globethesis.com The optimization of reaction conditions, including the choice of palladium source, ligand, and base, is crucial for achieving high stereoselectivity. globethesis.com

Potential for Asymmetric Functionalization:

While less explored, the direct enantioselective functionalization of the this compound structure is a theoretical possibility. Modern catalytic methods could potentially be applied to introduce chirality.

Enantioselective C-H Functionalization: The aromatic rings of this compound contain multiple C-H bonds that could be targets for enantioselective functionalization. Transition metal-catalyzed C-H activation, using a chiral ligand to control the stereochemistry, has emerged as a powerful tool for creating complex chiral molecules. beilstein-journals.orgresearchgate.net In principle, a chiral catalyst could direct the addition of a functional group to one of the ortho, meta, or para positions of the phenyl or anthranilic acid rings in a stereoselective manner, leading to a chiral derivative.

Asymmetric Ullmann Condensation: The Ullmann condensation is a classical method for the synthesis of N-phenylanthranilic acid. The development of an asymmetric variant of this reaction could provide a direct route to chiral derivatives. Asymmetric Ullmann coupling reactions have been successfully employed for the synthesis of axially chiral biaryls, often using chiral ligands or auxiliaries to induce atropisomerism. beilstein-journals.orgnih.gov This raises the possibility of designing a system where the N-C bond formation in an Ullmann-type reaction is controlled by a chiral catalyst, leading to an enantiomerically enriched product.

Chiral Resolution:

For cases where a racemic mixture of a chiral this compound derivative is synthesized, chiral resolution techniques can be employed to separate the enantiomers. This often involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by the removal of the resolving agent.

The following table summarizes potential stereoselective transformations applicable to the this compound scaffold, based on analogous reactions reported in the literature.

| Transformation Type | Specific Reaction | Potential Chiral Catalyst/Auxiliary | Expected Outcome | Reference |

| Asymmetric Synthesis | Biocatalytic Hydroamination | Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase | High enantiomeric excess (>99% ee) of N-arylated aspartic acid derivatives | acs.org |

| Asymmetric Synthesis | Palladium-Catalyzed N-Arylation | Palladium(0) with chiral phosphine (B1218219) ligands | Enantiomerically enriched N-aryl amino acids | globethesis.com |

| Asymmetric Synthesis | Asymmetric Ullmann Coupling | Copper or Nickel with chiral ligands (e.g., BINOL-based) | Axially chiral biaryls | beilstein-journals.orgacs.org |

| Enantioselective Functionalization | C-H Activation/Functionalization | Transition metals (e.g., Rh, Pd, Co) with chiral ligands | Chiral functionalized aromatic derivatives | beilstein-journals.orgresearchgate.netacs.org |

It is important to reiterate that while these stereoselective strategies are well-established for related classes of compounds, their direct and successful application to this compound requires further dedicated research and development. The insights from these analogous systems, however, provide a strong foundation for future explorations into the chiral chemistry of this compound.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis Methodologies

Spectroscopy is fundamental to the characterization of Diphenanilic acid, offering detailed insights into its electronic, vibrational, and nuclear properties. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. In a chloroform-d (B32938) (CDCl₃) solvent, predicted signals for this compound show aromatic protons in the range of δ 6.76–8.04 ppm. ichemical.com A distinct singlet appears around δ 9.33 ppm, which is characteristic of the acidic proton of the carboxyl group (COOH). ichemical.com Experimental data obtained in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent shows the carboxylic acid proton at δ 13 ppm and the secondary amine (N-H) proton at δ 9.68 ppm. chemicalbook.com The aromatic protons appear as a series of multiplets between δ 6.792 and δ 7.937 ppm. chemicalbook.com The application of ¹H NMR extends to studying the compound's behavior, such as its inclusion in complexes with β-cyclodextrin and its metabolic effects in biological systems. tandfonline.comnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Data for this compound is available, confirming the presence of the different carbon atoms in its structure. guidechem.comnih.govchemicalbook.com In a study of poly-N-phenylanthranilic acid, the absence of a signal around δ 148 ppm, which would correspond to a C=N group, confirmed that the polymer structure contains only phenyleneamine units. scirp.org

2D NMR Spectroscopy: While specific 2D NMR experimental data such as COSY (Correlation Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) for this compound were not detailed in the surveyed literature, these techniques are invaluable for unambiguously assigning the complex array of proton and carbon signals in the aromatic regions by showing correlations between them.

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Data for this compound (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (δ, ppm) chemicalbook.com | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -COOH | 13.0 | Data not specified in results |

| -NH- | 9.68 | Data not specified in results |

| Aromatic Protons | 6.79 - 7.94 | Data not specified in results |

FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. For this compound, FTIR analysis confirms the key structural components. nih.gov

A significant feature in the IR spectrum is the stretching vibration of the carbonyl group (C=O) from the carboxylic acid, which appears at a lower frequency than typical, around 1658–1682 cm⁻¹. scirp.orgsjctni.edu This shift indicates a strong intramolecular hydrogen bond between the carboxylic acid proton and the secondary amine's nitrogen atom, leading to the formation of a stable dimer structure in the solid phase. scirp.org The spectrum also displays a single, weak absorption band for the secondary amine (N-H) stretch in the region of 3300–3350 cm⁻¹. sjctni.eduacta.co.in Other notable bands include the C-N stretching of the aromatic amine at approximately 1156 cm⁻¹ and various C=C stretching vibrations from the aromatic rings between 1450 and 1583 cm⁻¹. sjctni.eduacta.co.inasianpubs.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (secondary amine) | ~3300 - 3350 | sjctni.eduacta.co.in |

| O-H Stretch (in H-bonded COOH dimer) | ~2490 - 2640 (weak, broad) | scirp.org |

| C=O Stretch (in H-bonded COOH dimer) | ~1658 - 1682 | scirp.orgsjctni.edu |

| N-H Bending | ~1665 (asymmetrical), ~1482-1515 (symmetrical) | acta.co.in |

| C=C Stretch (aromatic) | ~1450 - 1590 | scirp.orgasianpubs.org |

| C-N Stretch (aromatic amine) | ~1156 | sjctni.edu |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is characterized by electronic transitions within its aromatic system. In a methanol (B129727) solvent, it exhibits sharp, intense absorption bands at 242 nm and 275 nm. acta.co.in These absorptions are attributed to π-π* transitions, which are characteristic of molecules containing conjugated π systems like aromatic rings. acta.co.in The electronic absorption spectra have also been recorded in other solvents, such as N,N-Dimethylformamide (DMF). scirp.org

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The molecular formula of this compound is C₁₃H₁₁NO₂, corresponding to a molecular weight of 213.23 g/mol . nih.gov

In GC-MS analysis using electron impact ionization, the mass spectrum shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 213, confirming the molecular weight. nih.gov The fragmentation of this compound is distinctive. The most intense peak (base peak) is observed at m/z 195. nih.gov This corresponds to the loss of a water molecule (H₂O, 18 Da). A particularly noteworthy fragmentation pathway observed under electron impact is the unusual expulsion of a combined [H₂O + CO₂] group. researchgate.net Other significant fragments appear at m/z 167. nih.gov LC-MS analysis with electrospray ionization (ESI) in positive mode shows a precursor ion [M+H]⁺ at m/z 214.086. spectrabase.com

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. researchgate.net It relies on the inelastic scattering of monochromatic light from a laser. researchgate.net While FTIR is sensitive to vibrations that cause a change in dipole moment (e.g., C=O stretch), Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule, such as symmetric C=C stretching in aromatic rings. researchgate.net

For related compounds like mefenamic acid, Raman spectroscopy has been used to distinguish between different polymorphic forms by identifying shifts in N-H bending vibrations and other modes. acs.org Although databases indicate that Raman is an applicable technique for this compound, specific experimental spectra and detailed band assignments were not found in the surveyed literature. chemicalbook.comspectrabase.com The technique remains a valuable potential tool for probing the molecule's symmetric vibrations and providing a more complete vibrational profile.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid and characterizing its crystal packing and intermolecular interactions.

Studies on metal complexes of this compound have revealed detailed structural information. For instance, a trinuclear zinc complex containing this compound ligands crystallizes in the triclinic space group P-1. nih.gov In this structure, the central zinc atom is located on an inversion center, and the ligands coordinate through the carboxylate oxygen atoms. nih.gov The crystal packing is stabilized by hydrogen bonds involving axial water ligands, which form rigid chains, and by π-stacking interactions between the aromatic rings. nih.gov Similarly, complexes formed between fenamic acids and acridine (B1665455) are stabilized by strong intermolecular O-H···N hydrogen bonds and π···π stacking interactions. mdpi.com

While the structure of pure this compound has been studied, detailed crystallographic data was not present in the search results. However, analysis of its polymer, poly-N-phenylanthranilic acid, by XRD showed it to be an amorphous material, as indicated by the absence of sharp diffraction peaks. scirp.org

Coordination Chemistry and Metal Complexation

Diphenanilic Acid as a Potential Ligand

The coordinating ability of this compound is attributed to the presence of several potential donor atoms, enabling various binding modes with metal ions. It is recognized as a chelating ligand, capable of forming stable complexes with numerous metal ions. dicames.online

This compound possesses three primary regions for potential metal coordination: the carboxyl group, the secondary amine (amide-like) nitrogen, and the aromatic pi-systems of the phenyl rings.

Carboxylate Oxygen: The carboxyl group is the most common site for coordination. It can bind to a metal center in several ways. In its deprotonated carboxylate form (NPA⁻), it can act as a bidentate chelating group, where both oxygen atoms coordinate to the same metal ion. researchgate.netchemicalpapers.comresearchgate.net Alternatively, it can function as a bidentate bridging ligand, linking two different metal centers. researchgate.netnsf.govnih.gov In some instances, particularly when the carboxylic acid remains protonated, it can coordinate in a monodentate fashion through the carbonyl oxygen. sjctni.eduresearchgate.net The disappearance of the broad O-H stretching band and the appearance of distinct asymmetric and symmetric COO⁻ bands in the infrared (IR) spectra of complexes are characteristic indicators of deprotonation and coordination of the carboxylate group. chemicalpapers.com

Amide Nitrogen: The secondary amine nitrogen atom is another potential donor site. Several studies involving transition metals report coordination through this nitrogen atom, often in conjunction with a carboxylate oxygen to form a stable chelate ring. sjctni.eduacta.co.inresearchgate.net This is typically inferred from shifts in the N-H stretching frequency in the IR spectra of the resulting complexes. sjctni.eduacta.co.in However, some reports, particularly those concerning lanthanide complexes, suggest that coordination does not involve the nitrogen atom, with binding occurring exclusively through the carboxylate group. researchgate.netresearchgate.net This indicates that the involvement of the amine nitrogen in coordination can be dependent on the specific metal ion.

Biphenyl (B1667301) Pi-Systems: While the molecule contains extensive aromatic π-systems across its two phenyl rings, the primary and most frequently reported coordination sites are the heteroatomic N and O donor atoms. Current research on this compound complexes focuses on its behavior as a classic Lewis base, donating electron pairs from its nitrogen and oxygen atoms, rather than through interactions with its π-electron clouds.

The versatility of this compound as a ligand is evident in its ability to adopt multiple coordination modes, behaving as both a monodentate and a polydentate ligand. dicames.onlineresearchgate.net This flexibility allows for the formation of a rich variety of molecular architectures, from simple mononuclear species to complex polynuclear aggregates.

Monodentate Behavior: In certain complexes, this compound coordinates to a metal ion through only one of its carboxylate oxygen atoms. This monodentate coordination is less common but has been suggested for some cobalt(II) complexes with mefenamic acid, a related N-phenylanthranilic acid derivative. researchgate.net

Bidentate Chelating Behavior: The most common coordination mode is as a bidentate chelating ligand. sjctni.eduajol.info In this arrangement, the ligand coordinates to a single metal center via the secondary amine nitrogen and one oxygen atom of the carboxylate group, forming a thermodynamically stable six-membered ring. acta.co.inwaikato.ac.nz This chelating behavior is prevalent in complexes with many transition metals. sjctni.edu

Bridging Polydentate Behavior: this compound frequently acts as a bridging ligand, where its carboxylate group connects two or more metal centers. This can lead to the formation of binuclear , researchgate.netresearchgate.nettrinuclear , researchgate.netnsf.govnih.gov or polymeric structures. The specific coordination mode adopted by the ligand is influenced by factors such as the nature of the metal ion, the steric and electronic effects of other co-ligands present in the coordination sphere, and the reaction conditions used during synthesis. researchgate.net

Synthesis and Characterization of Metal Complexes

Complexes of this compound are generally synthesized by reacting the ligand with a suitable metal salt in a solvent such as ethanol (B145695). sjctni.edu The mixture is often heated under reflux to facilitate the reaction, after which the solid complex can be isolated by filtration. sjctni.eduresearchgate.netacta.co.in

This compound forms stable complexes with a wide range of transition metals, including those from the first row (such as Mn, Co, Ni, Cu, Zn) as well as platinum group metals. sjctni.edumdpi.comresearchgate.netresearchgate.netcore.ac.uk

The synthesis of Co(II), Ni(II), and Cu(II) complexes typically involves refluxing the corresponding metal chloride with a 2:1 ligand-to-metal molar ratio in ethanol. sjctni.edu Spectroscopic and magnetic data suggest that the Co(II) and Ni(II) complexes adopt octahedral geometries, while the Cu(II) complex has a distorted octahedral geometry. sjctni.edu The ligand generally acts as a bidentate donor, coordinating through the carbonyl oxygen and the amine nitrogen. sjctni.edu

Complexes of Mn(II), Zn(II), and Cd(II) have also been synthesized, often incorporating auxiliary N-donor ligands like 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (Phen). researchgate.net These reactions can yield mononuclear structures, such as [Zn(NPA)₂(bipy)] and [Mn(NPA)₂(Phen)₂], or polynuclear structures like the trinuclear cadmium complex [Cd₁.₅(NPA)₃(bipy)]. researchgate.net A notable example is the trinuclear zinc complex, [Zn₃(NPA)₆(H₂O)₂], which has been structurally characterized. nsf.govnih.gov

Platinum(II) complexes have been prepared by reacting precursors like [PtCl₂(cod)] (where cod is 1,5-cyclooctadiene) with this compound, yielding dianionic N,O-bonded ligands within a six-membered chelate ring. waikato.ac.nzcore.ac.ukwaikato.ac.nz Rhodium complexes have also been synthesized and investigated for their catalytic activity in hydrogenation reactions. researchgate.net

| Complex | Proposed Formula | Color | Magnetic Moment (μeff, B.M.) | Proposed Geometry |

|---|---|---|---|---|

| Cobalt(II) Complex | [Co(NPA)₂Cl₂] | Pink | 5.12 | Octahedral |

| Nickel(II) Complex | [Ni(NPA)₂Cl₂] | Green | 3.18 | Octahedral |

| Copper(II) Complex | [Cu(NPA)₂Cl₂] | Green | 1.98 | Distorted Octahedral |

This compound also coordinates with main group elements, including the heavier p-block metals and the lanthanides. Mixed ligand complexes of Thallium(I), Tin(II), and Lead(II) have been reported where this compound acts as a secondary ligand, coordinating in a bidentate fashion through the carboxylate oxygen and the amine nitrogen. acta.co.inacta.co.in

A significant body of research exists on the complexes of this compound with lanthanide ions (e.g., La, Nd, Eu, Tb). chemicalpapers.comniscpr.res.in These complexes are typically synthesized via homogeneous precipitation. chemicalpapers.com In contrast to many transition metal complexes, the ligand coordinates to lanthanide ions exclusively through the carboxylate group, which acts as a bidentate or tridentate chelating-bridging donor. researchgate.netchemicalpapers.comresearchgate.net The amine nitrogen is generally not involved in the coordination to the hard lanthanide cations. researchgate.net Thermal analysis shows that these complexes decompose in multiple stages, with final products varying based on the atmosphere (air or nitrogen). chemicalpapers.com

| Metal Ion | Complex Formula | Coordination Mode of Carboxylate Group |

|---|---|---|

| Lanthanum(III) | La₂(NPA)₅(OH)·nH₂O | Bidentate |

| Europium(III) | Eu(NPA)₃·4H₂O | Bidentate |

| Gadolinium(III) | Gd₂(NPA)₅(OH)·nH₂O | Bidentate |

| Terbium(III) | Tb(NPA)₃·4H₂O | Bidentate |

Structural Analysis of Coordination Compounds

The structures of this compound complexes are elucidated using a combination of analytical and spectroscopic techniques. While methods like elemental analysis, conductivity measurements, magnetic susceptibility, and electronic (UV-Vis) spectroscopy provide valuable information about stoichiometry and geometry, IR spectroscopy and single-crystal X-ray diffraction are crucial for determining the precise coordination mode. sjctni.eduresearchgate.net

Infrared (IR) spectroscopy is widely used to infer how the ligand binds to the metal. Key diagnostic bands include:

ν(C=O) and ν(COO⁻): A shift in the carbonyl C=O stretching frequency (around 1682 cm⁻¹) to a lower wavenumber upon complexation suggests coordination through the carbonyl oxygen. sjctni.edu The disappearance of the carboxylic acid O-H band and the appearance of strong asymmetric (νₐₛ) and symmetric (νₛ) stretching bands for the carboxylate group (COO⁻) confirm deprotonation and coordination. The difference between νₐₛ and νₛ can help distinguish between monodentate, bidentate chelating, and bridging coordination modes. chemicalpapers.com

ν(N-H): A shift in the N-H stretching frequency (around 3300-3336 cm⁻¹) is indicative of the amine group's involvement in coordination. sjctni.eduacta.co.in

ν(M-O) and ν(M-N): The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to metal-oxygen and metal-nitrogen stretching vibrations, providing direct evidence of coordination. sjctni.edu

Single-crystal X-ray diffraction provides the most definitive structural data. For example, the structure of the trinuclear zinc complex, [Zn₃(NPA)₆(H₂O)₂], revealed that the complex crystallizes in the triclinic space group P-1. nsf.govnih.gov The central zinc atom is located on an inversion center and is octahedrally coordinated, while the terminal zinc atoms have a distorted square-pyramidal geometry. The NPA ligands act as bridging units, coordinating through their carboxylate oxygen atoms. nsf.govnih.gov In contrast, the [Mn(NPA)₂(Phen)(H₂O)₂] complex is mononuclear, with the manganese(II) ion in a distorted octahedral environment, coordinated to oxygen atoms from two NPA ligands, two nitrogen atoms from a phenanthroline ligand, and two oxygen atoms from water molecules. researchgate.net These examples highlight the structural diversity achievable with this compound as a ligand.

| Compound Name |

|---|

| 1,10-phenanthroline |

| 1,5-cyclooctadiene |

| 2,2'-bipyridine |

| This compound |

| Mefenamic acid |

| N-phenylanthranilic acid |

| Salicylic acid |

Geometries and Coordination Numbers

The geometry and coordination number (CN) of metal complexes with N-phenylanthranilic acid are diverse, influenced by factors such as the size and charge of the metal cation. doubtnut.com X-ray crystallography studies on complexes of the related N-phenylanthranilic acid have elucidated several common geometries.

For instance, cobalt(II) and nickel(II) complexes with N-phenylanthranilic acid have been shown to adopt an octahedral geometry, while the corresponding copper(II) complex exhibits a distorted octahedral geometry. sjctni.edu In a mixed-ligand system, a manganese(II) complex containing N-phenylanthranilic acid and 1,10-phenanthroline was found to have a distorted octahedral coordination geometry, with the Mn(II) ion coordinated to two oxygen atoms from two N-phenylanthranilic acid ligands, two nitrogen atoms from the phenanthroline, and two oxygen atoms from water molecules. researchgate.net Similarly, zinc(II) complexes can form mononuclear structures. researchgate.net Lanthanide ions, being larger, can achieve higher coordination numbers; for example, lanthanum(III) and cerium(III) have been observed to form nine-coordinate complexes with salicylate (B1505791) and phenanthroline ligands, a behavior that could be extrapolated to complexes with N-phenylanthranilic acid. koreascience.kr

The coordination number is a primary determinant of the complex's geometry. mdpi.com Common geometries associated with specific coordination numbers are summarized below.

Table 1: Common Coordination Numbers and Associated Geometries in Metal Complexes

| Coordination Number | Molecular Geometry | Example Ion/Complex Type |

|---|---|---|

| 4 | Tetrahedral or Square Planar | [Zn(CN)₄]²⁻ (Tetrahedral) |

| 5 | Trigonal Bipyramidal or Square Pyramidal | [CoCl₅]²⁻ (Trigonal Bipyramidal) |

| 6 | Octahedral | [CoCl₆]³⁻ |

| 8 | Square Antiprism or Dodecahedron | [ReF₈]²⁻ (Square Antiprism) |

| 9 | Tricapped Trigonal Prism | [ReH₉]²⁻ |

Source: Adapted from general coordination chemistry principles. sjctni.edumdpi.com

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, NMR, EPR shifts)

Spectroscopic methods are essential for confirming the formation of metal complexes and elucidating their structures in solution. mdpi.com Infrared (IR) spectroscopy, in particular, provides clear evidence of coordination for N-phenylanthranilic acid complexes.

Upon complexation, the IR spectrum shows distinct shifts in the vibrational frequencies of the ligand's functional groups. For Co(II), Ni(II), and Cu(II) complexes of N-phenylanthranilic acid, the C=O stretching frequency of the carboxylic acid group shifts from approximately 1682 cm⁻¹ in the free ligand to a lower frequency around 1658 cm⁻¹. sjctni.edu This shift indicates the coordination of the carbonyl oxygen to the metal ion. Furthermore, changes in the N-H stretching frequency and a slight shift in the C-N stretching frequency suggest the involvement of the amine nitrogen in coordination. sjctni.edu The formation of new, lower-frequency bands, typically in the 490-540 cm⁻¹ range, can be assigned to M-O and M-N stretching vibrations, directly confirming the formation of coordinate bonds. sjctni.eduajol.info

Table 2: Characteristic IR Spectral Shifts in N-Phenylanthranilic Acid Metal Complexes

| Functional Group | Free Ligand Frequency (cm⁻¹) | Complexed Ligand Frequency (cm⁻¹) | Inference |

|---|---|---|---|

| C=O (Carboxylic Acid) | ~1682 | ~1658 | Coordination of carbonyl oxygen |

| N-H (Amine) | ~3300 | Shifted (~3335) | Coordination of amine nitrogen |

| C-N (Aromatic Amine) | ~1156 | Slightly Shifted (~1159) | Confirmation of nitrogen coordination |

| M-O / M-N | N/A | ~492 - 535 | Formation of new metal-ligand bonds |

Source: Data compiled from studies on Co(II), Ni(II), and Cu(II) complexes. sjctni.edu

X-ray Crystallography of Metal-Diphenanilic Acid Complexes

X-ray crystallography provides definitive, atomic-level detail on the three-dimensional structure of metal complexes in the solid state. ajol.infonih.gov Although a comprehensive database of crystal structures for this compound complexes is not available, studies on the related N-phenylanthranilic acid and its derivatives offer valuable structural blueprints.

Single-crystal X-ray analysis of a manganese(II) complex, [Mn(NPA)₂(Phen)₂(H₂O)₂] (where NPA is N-phenylanthranilate and Phen is 1,10-phenanthroline), confirmed a distorted octahedral geometry. researchgate.net The analysis provided precise bond lengths and angles, showing the Mn(II) center bound to oxygen atoms from the NPA ligands and water, and nitrogen atoms from the phenanthroline. Similarly, a zinc(II) complex, [Zn(NPA)₂(2,2'-bipy)], was found to have a mononuclear structure. researchgate.net These structural determinations are crucial for understanding how the ligand arranges itself around a metal center and for correlating structure with observed chemical and physical properties. mdpi.comrsc.orgnih.gov

Stability and Thermodynamics of Complexation

The stability of a metal complex in solution is a critical parameter, quantified by the stability constant (or formation constant). researchgate.net This thermodynamic value reflects the strength of the interaction between the metal ion and the ligand. scirp.org

Stability Constants and Factors Influencing Binding Affinity

The stability constant (K) is the equilibrium constant for the formation of a complex. scispace.com For a simple 1:1 complex formation (M + L ⇌ ML), the stability constant is given by K = [ML] / ([M][L]). Higher values of K indicate greater stability. The stability of metal complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the ligand (basicity, number of donor atoms, and chelate ring size).

While specific stability constants for this compound complexes have not been widely reported, general trends can be predicted. The stability of complexes with divalent metal ions often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide a complete picture of the complexation process. nih.govresearchgate.net A spontaneous reaction is indicated by a negative ΔG, which is related to the stability constant by the equation ΔG = -RT ln(K). nih.gov The enthalpy change (ΔH) reflects the heat absorbed or released during bond formation, while the entropy change (ΔS) relates to the change in disorder of the system. researchgate.net

pH Dependence of Complex Formation

The formation of metal complexes with ligands that have acidic or basic functional groups, such as the carboxylic acid and amine groups in this compound, is highly dependent on the pH of the solution. youtube.comnist.gov The pH determines the protonation state of the ligand, which in turn affects its ability to coordinate with a metal ion. mdpi.com

At low pH, the carboxylic acid group (-COOH) is protonated, and the amine group can also be protonated (-NH₂⁺-), reducing the ligand's ability to act as a nucleophile and bind to a metal. As the pH increases, the carboxylic acid group deprotonates to form the carboxylate (-COO⁻), which is a much stronger coordinating group. askfilo.com The amine group also becomes deprotonated and available for coordination. Therefore, complex formation is generally favored at higher pH values where the ligand is in its deprotonated, anionic form. frontiersin.org

The competition between the metal ion and protons for the ligand's donor sites can be visualized using speciation diagrams, which plot the percentage of each complex species as a function of pH. nih.gov For the Fe(III)-DHNS system, for example, different species (Fe(DHNS), Fe(DHNS)₂³⁻, and Fe(DHNS)₃⁶⁻) dominate at different pH ranges, each with a distinct color. nih.gov A similar pH-dependent speciation is expected for this compound, where different metal-ligand stoichiometries may exist in equilibrium at various pH levels.

Table of Compounds

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. By solving the Schrödinger equation with various levels of approximation, these methods can elucidate electronic structure, molecular geometry, and spectroscopic properties, providing a theoretical framework for understanding and predicting chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mpg.descispace.comnih.gov This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wave-function-based methods for larger systems. mpg.de The theory's foundation lies in the Hohenberg-Kohn theorems, which establish that the external potential and thus all ground-state properties are unique functionals of the electron density. mpg.deaimspress.com

In practice, the Kohn-Sham formulation of DFT is employed, which uses a fictitious system of non-interacting electrons to approximate the kinetic energy, with the remainder of the electronic interactions grouped into an exchange-correlation functional. aimspress.com The accuracy of DFT calculations is largely dependent on the choice of this functional, with various approximations available, such as the Local Density Approximation (LDA), Generalized Gradient Approximations (GGAs), and hybrid functionals. scispace.comaimspress.com

Molecular Geometry Optimization is a process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. pennylane.aiscm.com This is achieved by iteratively adjusting the nuclear coordinates to lower the total energy of the system until a stationary point is reached. pennylane.aimdpi.com DFT methods, often paired with basis sets like 6-311++G(d,p), are widely used for geometry optimization, providing reliable predictions of bond lengths, bond angles, and dihedral angles. researchgate.netdergipark.org.tr The optimized geometry represents the most stable conformation of the molecule in the given theoretical model.

For a molecule like diphenanilic acid, DFT calculations would begin with an initial guess of its 3D structure. The geometry optimization process would then systematically alter the positions of all atoms—the carbons, hydrogens, oxygens, and nitrogen—to find the lowest energy conformation. This process reveals crucial structural parameters.

Table 1: Predicted Geometrical Parameters for a Related Amine Compound (DPA) from Quantum Chemical Calculations

| Parameter | Bond Length (Å) |

| C-N | ~1.47 |

| Data derived from studies on similar amine structures, as specific data for this compound was not available in the search results. The C-N bond length is a representative value for secondary amines. mdpi.com |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are also powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. mdpi.com Predicting NMR chemical shifts theoretically can help in assigning experimental spectra and confirming molecular structures. arxiv.org DFT calculations can provide reasonably accurate predictions of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. mdpi.comnih.gov The accuracy of these predictions has been significantly improved by combining DFT with machine learning approaches, sometimes achieving mean absolute errors of less than 0.10 ppm for ¹H shifts. mdpi.comresearchgate.net These calculations are sensitive to the molecular geometry and the surrounding solvent environment, which can be modeled to enhance accuracy. researchgate.net

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can compute these vibrational frequencies, which correspond to the peaks in an experimental spectrum. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes. Comparing the calculated vibrational spectrum with an experimental one can help to confirm the proposed structure and assign specific vibrational modes to functional groups within the molecule.

For this compound, theoretical prediction of its ¹H and ¹³C NMR spectra would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry. Similarly, the calculation of its vibrational frequencies would provide a theoretical IR spectrum, showing characteristic peaks for the carboxylic acid C=O and O-H stretches, the N-H stretch of the secondary amine, and the various C-H and C-C vibrations of the phenyl rings.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms, revealing information about conformational changes and intermolecular interactions. analis.com.mymdpi.com These simulations are particularly valuable for understanding how molecules like this compound behave in solution and interact with their environment. mdpi.com

Conformational Analysis: Molecules are not static entities; they are flexible and can adopt various shapes or conformations. nih.gov MD simulations can explore the potential energy surface of a molecule to identify its preferred conformations and the energy barriers between them. plos.org Starting from an initial structure, the simulation allows the molecule to move and rotate, sampling different conformational states. biorxiv.org By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers and understand the flexibility of different parts of the molecule. For this compound, MD simulations could reveal the rotational freedom around the bond connecting the two phenyl rings and the conformational preferences of the carboxylic acid and amine groups.

Intermolecular Interactions: MD simulations are also adept at modeling how molecules interact with each other and with solvent molecules. analis.com.mychemrxiv.org By explicitly including solvent molecules (like water) in the simulation box, it is possible to study solvation effects and hydrogen bonding patterns. analis.com.my For instance, simulations can show how water molecules arrange themselves around the polar carboxylic acid and amine groups of this compound. Furthermore, MD can be used to study aggregation processes by simulating multiple solute molecules and observing how they interact and form clusters. mdpi.combiorxiv.org Analyzing the radial distribution functions (RDFs) from the simulation can quantify the probability of finding one atom at a certain distance from another, providing detailed insight into the structure of intermolecular interactions. analis.com.my Monitoring dipole moment fluctuations during a simulation can also provide valuable information about the strength and stability of these interactions. nih.gov

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step sequence of events that occur during a chemical reaction, known as the reaction mechanism. wikipedia.org These methods can identify transition states, intermediate species, and the energy barriers that govern the reaction rate, providing insights that are often difficult to obtain experimentally. acs.orgdiva-portal.org